molecular formula C44H67N5O9S B605543 (2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid CAS No. 444885-30-7

(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid

Cat. No. B605543
M. Wt: 842.1
InChI Key: ZSDDDXDSJWLXFA-SVJGFXHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apratoxin C is a cyanobacterial cyclodepsipeptide with highly potent cytotoxicity against some cancer cell lines.

Scientific Research Applications

Synthesis Methods and Applications

  • The synthesis of optically pure ω-heterocyclic-β-amino acids from pyrrolidine-3-carboxylic acid methyl ester involves regiospecific ring-chain-transformation, a method that can be applied to the synthesis of various amino acids, including those structurally similar to the specified compound (Singh et al., 2005).

  • An efficient and economical source for enantiopure a,a-dialkylated α-amino acids, like the one , is provided by 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones. This finding is crucial for cost-effective synthesis of complex amino acids (Rojas‐Lima et al., 2005).

Pharmacological Characterization

  • Pharmacological characterization of compounds structurally related to the specified one, like PF-04455242, shows its potential in treating conditions like depression and addiction due to its antagonistic effects on κ-opioid receptors (Grimwood et al., 2011).

Reactivity and Chemical Behavior

  • The study of reactions of compounds similar to the specified chemical, such as mercapto-3-methylbutanoates, provides insights into the chemical reactivity and potential applications in developing new antibiotics or chemical agents (Baker et al., 1978).

  • Unusual reactions in the synthesis of β-lactams, involving chemicals structurally related to the specified compound, are significant for understanding the chemical pathways and potential synthesis of new compounds (Valiullina et al., 2017).

properties

CAS RN

444885-30-7

Product Name

(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C44H67N5O9S

Molecular Weight

842.1

IUPAC Name

(E)-3-((S)-2-((2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl)-4,5-dihydrothiazol-4-yl)-N-((2S)-1-(((2S)-1-(((4R,5S,10aS)-3,4-dimethyl-1,6-dioxooctahydro-1H-pyrrolo[2,1-c][1,4]oxazocin-5-yl)(methyl)amino)-1-oxopropan-2-yl)(methyl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)-2-methylacrylamide

InChI

InChI=1S/C44H67N5O9S/c1-24(2)36(50)19-25(3)20-37(51)28(6)40-45-32(23-59-40)21-26(4)39(52)46-34(22-31-14-16-33(57-11)17-15-31)42(54)47(9)29(7)41(53)48(10)38-27(5)30(8)58-44(56)35-13-12-18-49(35)43(38)55/h14-17,21,24-25,27-30,32,34-38,50-51H,12-13,18-20,22-23H2,1-11H3,(H,46,52)/b26-21+/t25-,27-,28-,29-,30?,32-,34-,35-,36-,37-,38-/m0/s1

InChI Key

ZSDDDXDSJWLXFA-SVJGFXHESA-N

SMILES

O=C(OC(C)[C@H](C)[C@@H](C1=O)N(C([C@H](C)N(C([C@H](CC2=CC=C(OC)C=C2)NC(/C(C)=C/[C@@H]3N=C([C@@H](C)[C@@H](O)C[C@@H](C)C[C@H](O)C(C)C)SC3)=O)=O)C)=O)C)[C@H]4N1CCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Apratoxin C; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid

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